molecular formula C7H13NO2 B065984 (1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 162679-91-6

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B065984
CAS RN: 162679-91-6
M. Wt: 143.18 g/mol
InChI Key: GFIRYOYQBKQVOL-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid, commonly known as Aib, is a non-proteinogenic amino acid. It is a cyclic amino acid that contains a cyclopropane ring. Aib is widely used in peptide chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of Aib is not fully understood. It is believed to interact with proteins and peptides through hydrophobic interactions and hydrogen bonding. Aib-containing peptides have been shown to have increased stability due to the rigidity of the cyclopropane ring.
Biochemical and Physiological Effects:
Aib-containing peptides have been shown to have a variety of biochemical and physiological effects. They can act as inhibitors of protein-protein interactions, as antimicrobial agents, and as modulators of ion channels. Aib-containing peptides have also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using Aib in lab experiments include its unique properties, which can enhance the stability and activity of peptides and proteins. The limitations of using Aib include its cost and the difficulty of synthesizing peptides containing Aib.

Future Directions

For research on Aib include the development of new methods for synthesizing Aib-containing peptides, the investigation of the mechanism of action of Aib, and the exploration of new applications for Aib-containing peptides, such as drug development and biomaterials.

Synthesis Methods

Aib can be synthesized by several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide, followed by the reaction with an alkyl halide and hydrolysis. The Curtius rearrangement involves the reaction of an acyl azide with water to produce an isocyanate, which then reacts with an amine to form Aib.

Scientific Research Applications

Aib is widely used in peptide chemistry due to its unique properties. It can enhance the stability and activity of peptides and proteins. Aib-containing peptides have been shown to have increased resistance to proteolysis, and increased binding affinity to protein targets. Aib-containing peptides have also been used as antimicrobial agents and as inhibitors of protein-protein interactions.

properties

CAS RN

162679-91-6

Product Name

(1S,2R)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

GFIRYOYQBKQVOL-VDTYLAMSSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@]1(C(=O)O)N

SMILES

CC(C)C1CC1(C(=O)O)N

Canonical SMILES

CC(C)C1CC1(C(=O)O)N

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S,2R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.